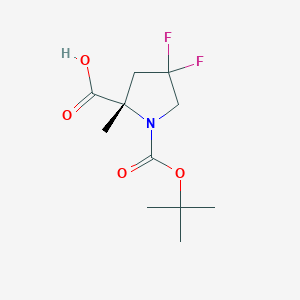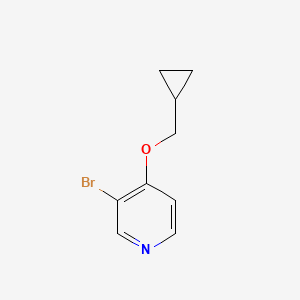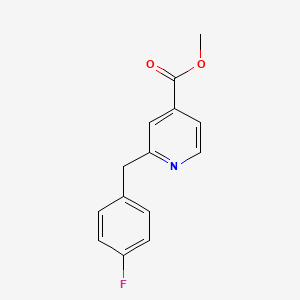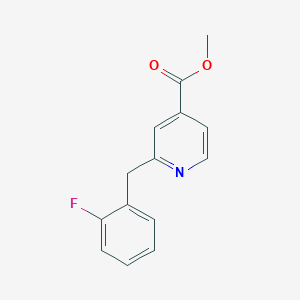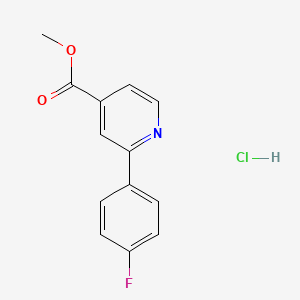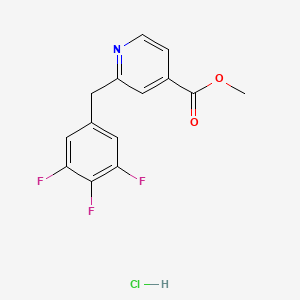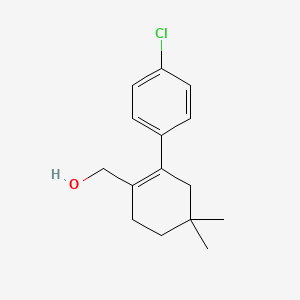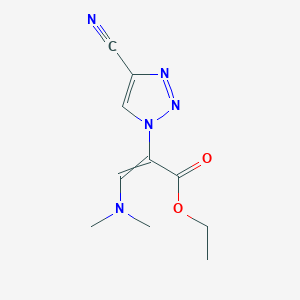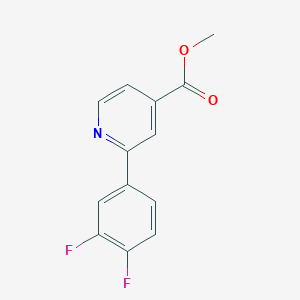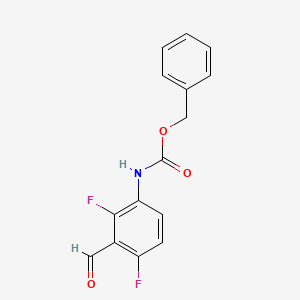
Benzyl (2,4-difluoro-3-formylphenyl)carbamate
描述
Benzyl (2,4-difluoro-3-formylphenyl)carbamate is a chemical compound with the CAS Number: 918524-07-9 . It has a molecular weight of 291.25 . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of Benzyl (2,4-difluoro-3-formylphenyl)carbamate involves several stages . The process begins with the reaction of diisopropylamine and n-butyllithium in tetrahydrofuran and hexane at -78℃ . This is followed by the addition of (2,4-difluoro-phenyl)-carbamic acid benzyl ester in anhydrous tetrahydrofuran . Anhydrous dimethylformamide is then added, and the reaction mixture is stirred at -78℃ for 1 hour, then warmed to room temperature and stirred for 15 minutes . The reaction mixture is poured into water, acidified to pH 1 with 2 M aqueous hydrochloric acid, and extracted with ethyl acetate . The organic layers are combined and dried over magnesium sulfate, filtered, and the filtrate concentrated under vacuum . The residue is slurried in hexane, filtered, and the solid collected and dried to provide the desired compound .Molecular Structure Analysis
The IUPAC name for this compound is benzyl 2,4-difluoro-3-formylphenylcarbamate . The InChI code for this compound is 1S/C15H11F2NO3/c16-12-6-7-13 (14 (17)11 (12)8-19)18-15 (20)21-9-10-4-2-1-3-5-10/h1-8H,9H2, (H,18,20) .Physical And Chemical Properties Analysis
Benzyl (2,4-difluoro-3-formylphenyl)carbamate is a white to yellow powder or crystals . It has a molecular weight of 291.25 . The compound is typically stored in a refrigerator .科学研究应用
Catalysis and Chemical Synthesis :
- Zhang et al. (2006) demonstrated the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates for the formation of piperidine derivatives and other heterocycles. This study highlights the potential of such carbamates in catalysis and organic synthesis (Zhang et al., 2006).
- Sheradsky and Salemnick (1972) investigated the reactions of benzyl N-hydroxycarbamate with nitrofluorobenzenes, contributing to the understanding of rearrangement and cleavage reactions in chemical synthesis (Sheradsky & Salemnick, 1972).
Antibacterial Applications :
- Liang et al. (2020) explored (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria, revealing the structure-activity relationship and potential therapeutic uses (Liang et al., 2020).
Stereochemistry in Organic Reactions :
- Harris et al. (2013) developed a stereospecific coupling of benzylic carbamates with arylboronic esters, which is significant for controlling stereochemistry in organic reactions (Harris et al., 2013).
Pharmaceutical Research :
- Cheng et al. (2019) discovered that certain (3-benzyl-5-hydroxyphenyl)carbamates exhibit potent inhibitory activity against tuberculosis, highlighting their potential as antitubercular agents (Cheng et al., 2019).
Material Science and Polymer Research :
- Papageorgiou and Corrie (1997) synthesized carbamoyl derivatives of photolabile benzoins, which could have applications in material science and polymer research (Papageorgiou & Corrie, 1997).
Cholinesterase Inhibitors in Neurological Disorders :
- Kos et al. (2021) designed and synthesized a library of benzyl carbamates as potential inhibitors of acetyl- and butyrylcholinesterase, which are enzymes relevant in neurological disorders like Alzheimer's disease (Kos et al., 2021).
安全和危害
属性
IUPAC Name |
benzyl N-(2,4-difluoro-3-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-12-6-7-13(14(17)11(12)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSDOJSDJQFUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728777 | |
| Record name | Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |
CAS RN |
918524-07-9 | |
| Record name | Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

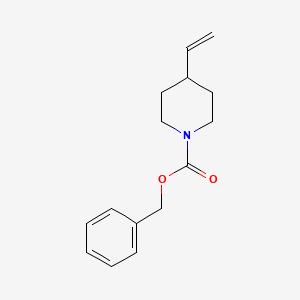
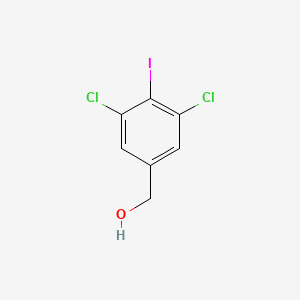
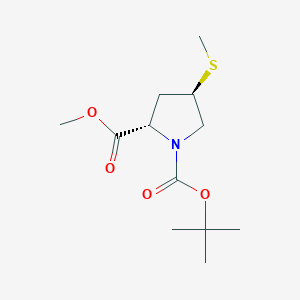
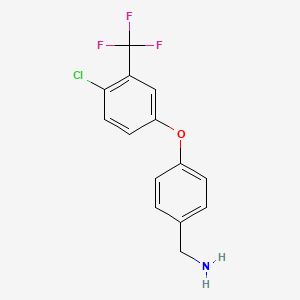
amine](/img/structure/B1400515.png)
